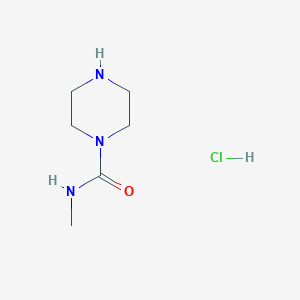

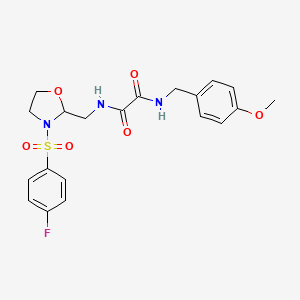

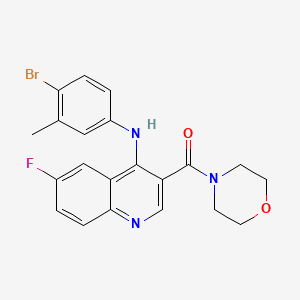

![molecular formula C16H12N4O B2731778 2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 931334-14-4](/img/structure/B2731778.png)

2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, also known as MTQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential for use in drug discovery. MTQ belongs to the class of triazoloquinazolines, which have been shown to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Anticancer Activity

The modification of the triazolophthalazine ring system led to the development of novel PCAF (p300/CBP-associated factor) inhibitors with potential anticancer activity . Specifically, compound 23 demonstrated potent cytotoxic effects against human cancer cell lines, including HePG2, MCF-7, PC3, and HCT-116. Compound 21 also exhibited comparable cytotoxicity to doxorubicin, a reference anticancer drug . These findings suggest that targeting PCAF with small inhibitor molecules could be a promising therapeutic strategy for cancer treatment.

Photophysical Properties

Novel [1,2,4]triazolo[4,3-c]- and [1,2,4]triazolo[1,5-c]quinazoline fluorophores containing a 4’-amino [1,1’]-biphenyl residue at position 5 were synthesized. These compounds were prepared via Pd-catalyzed cross-coupling Suzuki–Miyaura reactions. The exclusion of the aryl fragment from the triazole ring improved fluorescence quantum yield in solution. Most of the synthesized structures exhibited moderate to high quantum yields .

Antimicrobial Agents in Agriculture

Quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[1,5-a]pyrimidine moiety were designed, synthesized, and evaluated as antimicrobial agents in agriculture . These compounds hold promise for combating microbial infections in crops and promoting agricultural productivity.

Biological Activities Research

Quinazoline derivatives, including [1,2,4]triazolo[4,3-c]quinazolines, have drawn significant attention due to their biological activities. Researchers have explored their synthesis and investigated their potential applications . These compounds may have diverse effects on various biological processes.

Atom-Economical Cascade Process

A one-pot, three-step cascade process was employed to synthesize alicyclic derivatives of quinazolinotriazolobenzodiazepine. This process engaged five reactive centers and resulted in the formation of novel ring systems. Such synthetic approaches contribute to the development of structurally diverse compounds with potential biological activities .

Bioisosterism and Drug Design

The bioisosteric modification of the triazolophthalazine ring system led to the design of triazoloquinazoline derivatives. These compounds were investigated for their binding affinities toward the active site of histone acetyltransferase PCAF. Molecular docking studies suggested that PCAF binding could be the mechanism of action for these derivatives .

properties

IUPAC Name |

2-(3-methylphenyl)-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O/c1-10-5-4-6-11(9-10)14-18-15-12-7-2-3-8-13(12)17-16(21)20(15)19-14/h2-9H,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQANAXUWBUVEDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2731697.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2731700.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2731703.png)

![ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2731704.png)

![Methyl 3-(3-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2731708.png)